molecular formula C9H10ClNO3 B13680549 N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride

N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride

Cat. No.: B13680549
M. Wt: 215.63 g/mol
InChI Key: OSUNXCDPHNBUCZ-UHFFFAOYSA-N
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Description

N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol It is known for its unique structure, which includes a benzimidoyl group substituted with hydroxy and methoxy groups, as well as a chloride atom

Preparation Methods

The synthesis of N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride typically involves the reaction of 2,3-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound . The reaction conditions generally include:

    Temperature: Room temperature to reflux conditions

    Solvent: Commonly used solvents include dichloromethane or chloroform

    Reaction Time: Several hours to complete the reaction

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The chloride atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, alcohols, thiols

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride exerts its effects involves its ability to interact with various molecular targets and pathways. For example, its hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The chloride atom can also be involved in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

N-hydroxy-2,3-dimethoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C9H10ClNO3/c1-13-7-5-3-4-6(8(7)14-2)9(10)11-12/h3-5,12H,1-2H3

InChI Key

OSUNXCDPHNBUCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=NO)Cl

Origin of Product

United States

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